8-Chloro-5,6-dihydrobenzo[f]quinazoline-1,3-diamine
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Overview
Description
8-Chloro-5,6-dihydrobenzo[f]quinazoline-1,3-diamine is a heterocyclic compound with a molecular formula of C₁₂H₁₁ClN₄. This compound belongs to the quinazoline family, which is known for its diverse biological activities and potential therapeutic applications . Quinazoline derivatives have been extensively studied for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-5,6-dihydrobenzo[f]quinazoline-1,3-diamine typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the reaction of 2-chloroaniline with formamide to form the intermediate, which is then cyclized to produce the desired quinazoline derivative . The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-5,6-dihydrobenzo[f]quinazoline-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Halogen substitution reactions can introduce different substituents at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-Chloro-5,6-dihydrobenzo[f]quinazoline-1,3-diamine involves its interaction with specific molecular targets. It can inhibit the activity of enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways . By competing with ATP for binding to the tyrosine kinase, the compound suppresses autophosphorylation and downstream signaling, leading to the inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Erlotinib: A quinazoline derivative used as an anticancer agent.
Gefitinib: Another quinazoline-based drug with anticancer properties.
Afatinib: A quinazoline derivative that inhibits multiple tyrosine kinases.
Uniqueness
8-Chloro-5,6-dihydrobenzo[f]quinazoline-1,3-diamine is unique due to its specific substitution pattern and the presence of a chloro group, which can influence its biological activity and pharmacokinetic properties . The presence of the chloro group can enhance the compound’s ability to interact with molecular targets and improve its stability .
Properties
CAS No. |
37436-46-7 |
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Molecular Formula |
C12H11ClN4 |
Molecular Weight |
246.69 g/mol |
IUPAC Name |
8-chloro-5,6-dihydrobenzo[f]quinazoline-1,3-diamine |
InChI |
InChI=1S/C12H11ClN4/c13-7-2-3-8-6(5-7)1-4-9-10(8)11(14)17-12(15)16-9/h2-3,5H,1,4H2,(H4,14,15,16,17) |
InChI Key |
UYKSKDXJWWHFGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3=C1C=C(C=C3)Cl)C(=NC(=N2)N)N |
Origin of Product |
United States |
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